3-Aminoheptane
Description
Significance of Aliphatic Primary Amines in Contemporary Organic Chemistry
Aliphatic primary amines are a fundamental class of organic compounds characterized by an amino group (-NH₂) attached to a saturated carbon chain. fiveable.medavuniversity.org Their significance in modern organic chemistry stems from their versatile reactivity, which allows them to serve as key building blocks and intermediates in a multitude of synthetic transformations. The lone pair of electrons on the nitrogen atom confers both basic and nucleophilic properties, making them highly valuable reagents. studysmarter.co.ukfirsthope.co.in
As bases, aliphatic amines readily accept protons. chemrevise.org The electron-donating nature of the alkyl groups increases the electron density on the nitrogen atom, rendering aliphatic primary amines generally more basic than ammonia (B1221849). chemrevise.org This basicity is crucial in a variety of reactions where proton abstraction or neutralization of acidic byproducts is required.
The nucleophilic character of primary amines is arguably their most exploited feature in synthesis. studysmarter.co.uk The electron-rich nitrogen atom can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is central to numerous important reactions, including:
Nucleophilic Substitution: Primary amines react with haloalkanes to produce secondary amines, a foundational step in the synthesis of more complex amines and quaternary ammonium (B1175870) salts. physicsandmathstutor.comquizlet.com
Acylation: They react with acyl chlorides and acid anhydrides in nucleophilic addition-elimination reactions to form amides, a stable and common functional group in pharmaceuticals and polymers. firsthope.co.inphysicsandmathstutor.com
Diazotization: While the diazotization of aliphatic primary amines can lead to a mixture of products, recent advancements have shown that under specific conditions, such as using isopentyl nitrite (B80452) in hexafluoroisopropanol (HFIP), these reactions can be controlled to form carbocations for use in transformations like Friedel-Crafts alkylations. nih.gov
Furthermore, aliphatic amines are indispensable building blocks in medicinal chemistry and materials science. acs.org Their ability to form amides, esters (via newer methodologies), and participate in C-N bond cross-couplings makes them prevalent in the synthesis of pharmaceuticals. acs.orgchemrxiv.org They are frequently used to introduce nitrogen-containing moieties into molecules, which can be critical for biological activity and for tuning the physical properties of materials. acs.orgrsc.org Recent research has also focused on activating the typically inert C-N bond of primary aliphatic amines, reframing them as versatile C(sp³) synthons for creating new carbon-carbon bonds. rsc.orgnih.govresearchgate.net
Research Landscape and Fundamental Importance of 3-Aminoheptane
This compound, also known by its IUPAC name heptan-3-amine, is a simple aliphatic primary amine with the chemical formula C₇H₁₇N. nist.gov While not as extensively documented in complex synthesis applications as some of its isomers, its fundamental importance lies in its role as a model compound for studying the physicochemical properties and reactivity of aliphatic amines. The research landscape for this compound is primarily focused on its fundamental characteristics, its synthesis, and its differentiation from other isomeric heptylamines.
General chemical suppliers indicate its use in organic syntheses, suggesting its role as a basic building block or intermediate. echemi.comlookchem.com The presence of the amino group on the third carbon of the heptane (B126788) chain provides a specific steric and electronic environment that influences its reactivity and physical properties.
A notable area of research involving this compound is in the field of mass spectrometry. nih.gov Studies on the fragmentation of isomeric heptylamines under electrospray ionization (ESI) have included this compound to understand how the position of the amino group affects the fragmentation pattern. nih.gov For instance, in-source collision-induced dissociation of this compound and 4-aminoheptane uniquely produces a fragment ion at m/z 114, corresponding to the loss of H₂, which is not observed in other isomers like 2-aminoheptane (B1682561). nih.gov This type of fundamental research is crucial for developing analytical methods to accurately identify and differentiate between closely related isomers in complex mixtures.
Spectroscopic data for this compound is well-documented, providing a reference for structural elucidation. Infrared (IR) spectra, available in databases like NIST and PubChem, show characteristic peaks for primary amines. nih.govnist.gov
Physicochemical Properties of this compound The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | heptan-3-amine | nist.gov |
| CAS Number | 28292-42-4 | nist.gov |
| Molecular Formula | C₇H₁₇N | nist.gov |
| Molecular Weight | 115.22 g/mol | nih.gov |
| Boiling Point | 144.7 °C at 760 mmHg | echemi.com |
| Density | 0.783 g/cm³ at 25 °C | echemi.com |
| Refractive Index | 1.426 | echemi.com |
| Flash Point | 40 °C | echemi.com |
Detailed Research Findings The primary research focus on this compound has been its characterization and differentiation from its isomers.
| Research Area | Finding | Significance | Source(s) |
| Mass Spectrometry | In-source collision-induced dissociation of the [M+H]⁺ ion of this compound results in a characteristic fragment at m/z 114 due to the loss of H₂. | This fragmentation pattern allows for the clear differentiation of this compound and 4-aminoheptane from other isomers like 1,3-dimethylamylamine and 2-aminoheptane, which do not produce this fragment. This is vital for analytical chemistry and quality control. | nih.gov |
| Organic Synthesis | Listed as an intermediate for organic syntheses. | Serves as a basic building block for introducing a heptan-3-yl group into larger molecules, although specific complex applications are not widely published. | echemi.com |
| Spectroscopy | Comprehensive IR and mass spectra are available in public databases. | Provides a reference standard for the identification and structural confirmation of this compound in research and industrial settings. | nist.govnih.govnist.gov |
Structure
3D Structure
Properties
IUPAC Name |
heptan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-3-5-6-7(8)4-2/h7H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMHHEPXZLWKOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885415 | |
| Record name | 3-Heptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28292-42-4 | |
| Record name | 3-Heptanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28292-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Heptanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028292424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Heptanamine | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Heptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylpentylamine | |
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Synthetic Methodologies for 3 Aminoheptane and Its Analogues
Classical Chemical Synthesis Approaches
Traditional synthesis routes provide foundational methods for the production of amines like 3-Aminoheptane. These techniques, while robust, often involve harsh reaction conditions and may lack stereocontrol.
Reductive Amination of Carbonyl Precursors (e.g., Heptan-3-one)
Reductive amination is a widely utilized method for synthesizing amines from carbonyl compounds. dntb.gov.ua For the synthesis of this compound, the precursor is Heptan-3-one. The process involves two main stages: the formation of an imine intermediate followed by its reduction to an amine. rsc.org
The reaction is initiated by the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of Heptan-3-one. This is typically performed under mildly acidic conditions (pH 4-5), which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. google.com The initial addition forms an unstable hemiaminal (or carbinolamine) intermediate. This intermediate then undergoes dehydration to form a heptan-3-imine. dntb.gov.ua
The crucial second step is the reduction of the C=N double bond of the imine. beilstein-journals.org Several reducing agents can be employed for this transformation. A common and effective reagent is sodium cyanoborohydride (NaBH₃CN), which is mild enough to selectively reduce the protonated iminium ion without reducing the initial ketone. beilstein-journals.orgresearchgate.net This allows the entire reaction to be performed in a single pot. beilstein-journals.org Other reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be used. researchgate.net Alternatively, catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., Nickel, Palladium) can achieve the reduction of the isolated or in-situ generated imine. dntb.gov.ua
Table 1: Key Aspects of Reductive Amination for this compound Synthesis
| Step | Description | Key Reagents & Conditions |
|---|---|---|
| 1. Imine Formation | Nucleophilic addition of ammonia to Heptan-3-one to form a hemiaminal, followed by dehydration. | Heptan-3-one, Ammonia (NH₃), Mildly acidic pH (4-5). |
| 2. Reduction | Reduction of the imine intermediate to the corresponding primary amine, this compound. | Sodium cyanoborohydride (NaBH₃CN), Sodium borohydride (NaBH₄), or H₂/Metal Catalyst (Ni, Pd). |
Gabriel Synthesis Pathways
The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides. worktribe.com The process utilizes the phthalimide (B116566) anion as a surrogate for the ammonia anion (H₂N⁻). researchgate.net The synthesis proceeds in two main steps: N-alkylation of potassium phthalimide and subsequent cleavage of the resulting N-alkylphthalimide. chemrxiv.org
In the first step, phthalimide is deprotonated by a base, typically potassium hydroxide (B78521) (KOH), to form potassium phthalimide, a potent nucleophile. worktribe.com This anion then reacts with a primary alkyl halide via an Sₙ2 reaction to form an N-alkylphthalimide. mdpi.com To synthesize this compound, the required precursor would be a 3-haloheptane (e.g., 3-bromoheptane). However, the Gabriel synthesis is generally inefficient for secondary alkyl halides due to competing elimination reactions (E2) and lower Sₙ2 reactivity. worktribe.comresearchgate.net
In the final step, the N-alkylphthalimide is cleaved to release the primary amine. This is traditionally done by acidic hydrolysis, but this method can be harsh and result in low yields. researchgate.net A more common approach is the Ing-Manske procedure, which involves hydrazinolysis—reaction with hydrazine (B178648) (N₂H₄). researchgate.netmdpi.com This cleaves the imide to yield the desired primary amine and a phthalhydrazide (B32825) precipitate, which can be challenging to separate from the product. researchgate.net Due to the limitations with secondary halides, the Gabriel synthesis is not an optimal pathway for producing this compound.
Hofmann Rearrangement and Related Transformations
The process begins with the treatment of a primary amide with bromine in a sodium hydroxide solution. This forms sodium hypobromite (B1234621) in situ, which converts the amide into an N-bromoamide. nih.gov The base then abstracts the remaining acidic amide proton, generating an anion that rearranges: the R group migrates to the nitrogen as the bromide ion leaves, forming an isocyanate intermediate (R-N=C=O). nih.gov This isocyanate is then hydrolyzed in the aqueous solution to a carbamic acid, which spontaneously decarboxylates (loses CO₂) to yield the primary amine. nih.govmdpi.com
For the synthesis of this compound, where the amine group is on the third carbon of a seven-carbon chain, a specific C₈ amide precursor would be required. The migrating 'R' group would need to be the heptan-3-yl group. This cannot be achieved from a simple primary amide precursor (R-CONH₂), as the entire R group attached to the carbonyl migrates. Therefore, the Hofmann rearrangement is not a straightforward or practical method for the direct synthesis of this compound.
Catalytic Hydrogenation of Nitrile Precursors (e.g., 3-Heptanenitrile)
The reduction of nitriles is a direct and effective method for the synthesis of primary amines. researchgate.net The catalytic hydrogenation of an aliphatic nitrile precursor, such as 3-Heptanenitrile, provides a direct route to this compound. This reaction involves the addition of hydrogen across the carbon-nitrogen triple bond.
This process is typically carried out under pressure with hydrogen gas in the presence of a metal catalyst. researchgate.net A variety of catalysts are effective, including Raney nickel, cobalt, rhodium, and palladium. researchgate.netucl.ac.uknih.gov The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the selectivity and yield of the primary amine. A significant challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amines as byproducts. researchgate.net These side reactions occur when the initially formed primary amine reacts with the intermediate imine. Using an excess of ammonia or specific catalytic systems can help suppress the formation of these byproducts. researchgate.net For instance, iron and cobalt pincer complexes have been developed as homogeneous catalysts that show high selectivity for the formation of primary amines under relatively mild conditions. researchgate.netnih.gov
Table 2: Catalysts for Nitrile Hydrogenation
| Catalyst Type | Example(s) | Typical Conditions | Reference(s) |
|---|---|---|---|
| Heterogeneous | Raney Nickel, Pd/C, PtO₂ | High H₂ pressure, elevated temperature |
| Homogeneous | Rhodium, Cobalt, and Iron Pincer Complexes | Milder H₂ pressure and temperature | researchgate.netresearchgate.netnih.gov |
Biocatalytic and Stereoselective Synthesis
Modern synthetic chemistry increasingly turns to biocatalysis to achieve high selectivity under environmentally benign conditions. For chiral molecules like this compound, enzymatic methods are particularly valuable for producing single enantiomers.
Enzyme-Mediated Asymmetric Amination (e.g., using ω-Transaminases)
The asymmetric synthesis of chiral amines from prochiral ketones can be efficiently achieved using ω-transaminases (ω-TAs). nih.gov These enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. researchgate.net For the synthesis of enantiomerically pure (R)- or (S)-3-Aminoheptane, Heptan-3-one serves as the prochiral ketone substrate.
ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that operate via a "ping-pong bi-bi" kinetic mechanism. nih.gov In the first half-reaction, the PLP cofactor, bound to a lysine (B10760008) residue in the enzyme's active site, accepts an amino group from an amine donor (e.g., L-alanine, isopropylamine) to become pyridoxamine-5'-phosphate (PMP). nih.govresearchgate.net In the second half-reaction, the PMP intermediate transfers the amino group to the ketone substrate (Heptan-3-one), which is bound in the active site in a stereospecific manner. This produces the chiral amine and regenerates the PLP cofactor for the next catalytic cycle. nih.gov
A major challenge in ω-TA-catalyzed reactions is the unfavorable reaction equilibrium, which often lies on the side of the ketone substrate. mdpi.com Several strategies are employed to overcome this limitation and drive the reaction toward the amine product:
Use of high concentrations of the amine donor.
Removal of the ketone byproduct. For example, if L-alanine is the amine donor, the pyruvate (B1213749) byproduct can be removed by a coupled enzyme system, such as lactate (B86563) dehydrogenase (LDH), which reduces it to lactate. mdpi.com
Use of "smart" amine donors like isopropylamine, which yields acetone (B3395972) as a byproduct that is volatile and can be easily removed.
Through protein engineering, ω-transaminases have been developed with broad substrate scopes, enabling the synthesis of a wide variety of chiral amines, including those with bulky substituents, with excellent enantiomeric excess (>99% ee). nih.govresearchgate.net This method represents a green and highly efficient alternative to classical chemical routes for producing enantiopure this compound. researchgate.networktribe.com
Table 3: Comparison of Synthetic Methodologies
| Method | Precursor(s) | Key Features | Limitations |
|---|---|---|---|
| Reductive Amination | Heptan-3-one, Ammonia | One-pot synthesis possible; versatile. | Produces a racemic mixture; requires reducing agents. |
| Gabriel Synthesis | 3-Haloheptane, Potassium Phthalimide | Good for primary alkyl halides. | Inefficient for secondary halides like 3-haloheptane; harsh cleavage conditions. |
| Hofmann Rearrangement | Specific C₈ Amide | Forms amine with one less carbon. | Not a practical or direct route for this compound. |
| Nitrile Hydrogenation | 3-Heptanenitrile | Direct conversion to primary amine. | Risk of over-alkylation to secondary/tertiary amines; requires high pressure. |
| ω-Transaminase | Heptan-3-one, Amine Donor | High stereoselectivity (>99% ee); mild, green conditions. | Unfavorable equilibrium requires special strategies; enzyme cost and stability. |
Deracemization Strategies for Enantiopure this compound
The production of enantiomerically pure amines from racemic mixtures is a significant challenge in synthetic chemistry. Traditional kinetic resolution methods are inherently limited to a 50% maximum yield. organic-chemistry.org To overcome this, deracemization strategies, which convert a racemic mixture into a single enantiomer, have been developed. These methods often employ biocatalysts, such as enzymes, to achieve high enantioselectivity. diva-portal.orgmdpi.com
One prominent approach involves the use of amine oxidases, which selectively oxidize one enantiomer of a chiral amine to the corresponding imine. nih.govresearchgate.net This imine can then be reduced non-selectively back to the racemic amine, allowing for repeated cycles of oxidation and reduction that ultimately lead to the accumulation of the desired enantiomer. ethz.ch For instance, cyclohexylamine (B46788) oxidase (CHAO) has been investigated for its potential in deracemizing racemic primary amines. canada.canih.gov By combining an enantioselective amine oxidase with a chemical reducing agent, it is possible to achieve high yields and enantiomeric excess of the target amine. researchgate.net
Another powerful strategy is dynamic kinetic resolution (DKR), which couples a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. organic-chemistry.orgethz.ch This allows for a theoretical yield of 100% of a single enantiomer. Chemoenzymatic DKR processes often combine a metal catalyst for racemization with a lipase (B570770) for enantioselective acylation. organic-chemistry.orgacs.org For example, a ruthenium catalyst can be used for the racemization of primary amines, while an enzyme like Candida antarctica lipase B (CALB) catalyzes the selective acylation of one enantiomer. organic-chemistry.org This approach has been successfully applied to a variety of primary amines, including both aromatic and aliphatic examples. organic-chemistry.org
Enzyme cascade systems have also been developed for deracemization. diva-portal.org These systems can involve two stereocomplementary enzymes, such as a combination of ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs). researchgate.netlookchem.com In this one-pot strategy, one enantiomer is selectively deaminated by an (S)-selective ω-TA to form a ketone, which is then stereoselectively aminated by an (R)-selective AmDH to produce the (R)-amine. researchgate.net This method has been successfully used for the deracemization of various aliphatic and aromatic amines. researchgate.net
More recently, photoenzymatic DKR has emerged as a mild and efficient method. rsc.org This technique utilizes visible-light photoredox catalysis for the racemization of amines, coupled with an enzymatic resolution step. rsc.org
Table 1: Comparison of Deracemization Strategies for Aliphatic Amines
| Strategy | Key Components | Advantages | Challenges |
| Enzyme-Mediated Oxidation/Reduction | Enantioselective amine oxidase, non-selective reducing agent | High enantioselectivity | Narrow substrate scope of some oxidases nih.gov |
| Chemoenzymatic Dynamic Kinetic Resolution (DKR) | Metal racemization catalyst (e.g., Ru-based), Lipase (e.g., CALB) | High theoretical yield (100%), applicable to various amines organic-chemistry.org | Catalyst compatibility issues acs.org |
| Enzyme Cascade | Stereocomplementary enzymes (e.g., ω-TA and AmDH) | One-pot reaction, can produce both enantiomers researchgate.net | Requires careful optimization of enzyme activities |
| Photoenzymatic DKR | Photocatalyst, enzyme | Mild reaction conditions rsc.org | Newer technology, scope may be developing |
Transition Metal-Catalyzed Chiral Synthesis Relevant to Aminoheptanes
Transition metal catalysis is a cornerstone of modern synthetic chemistry, providing powerful tools for the asymmetric synthesis of chiral molecules like aminoheptanes. acs.org These methods often involve the direct functionalization of C-H bonds or the addition of amines to unsaturated systems.
Rhodium-catalyzed reactions have been particularly well-studied for the synthesis of chiral amines. thieme-connect.comthieme-connect.comacs.orgnih.gov Rhodium complexes with chiral ligands can catalyze the asymmetric amination of allylic systems, providing access to enantiomerically enriched allylic amines. thieme-connect.com These reactions can proceed via dynamic kinetic asymmetric transformations (DYKATs) of racemic allylic electrophiles. thieme-connect.com Furthermore, rhodium-catalyzed asymmetric hydroamination of unactivated olefins has been developed, offering a direct route to chiral amines. acs.orgnih.gov The choice of ligand is crucial for achieving high enantioselectivity in these transformations. acs.org
Palladium catalysis has also been extensively used for the synthesis of amines. researchgate.netorganic-chemistry.org Palladium-catalyzed allylic C-H amination allows for the direct coupling of C-H bonds with amines. researchgate.netincatt.nl The regioselectivity of these reactions can often be controlled by the choice of ligand and the nature of the amine nucleophile. researchgate.net For aliphatic amines, outer-sphere nucleophilic attack is often favored. researchgate.net
Iridium catalysts have also been employed in the enantioselective synthesis of allylic amines. organic-chemistry.org Chiral phosphoramidite (B1245037) ligands have been shown to be effective in iridium-catalyzed allylic amination reactions, providing branched amines with high regio- and enantioselectivity. organic-chemistry.org
Table 2: Overview of Transition Metal-Catalyzed Chiral Amine Synthesis
| Metal Catalyst | Reaction Type | Key Features |
| Rhodium | Asymmetric allylic amination, Asymmetric hydroamination | Utilizes chiral ligands, can proceed via DYKAT thieme-connect.comacs.org |
| Palladium | Allylic C-H amination | Can be ligand-controlled for regioselectivity researchgate.net |
| Iridium | Enantioselective allylic amination | Effective with chiral phosphoramidite ligands organic-chemistry.org |
Emerging Synthetic Strategies for Aliphatic Amines
The field of aliphatic amine synthesis is continually evolving, with new methodologies emerging that offer milder reaction conditions, broader substrate scope, and improved efficiency. acs.org
Photocatalysis has emerged as a powerful tool in organic synthesis, and its application to the synthesis of aliphatic amines is a significant area of research. cam.ac.ukcam.ac.ukdigitellinc.comrsc.org Visible-light photoredox catalysis can be used to generate α-amino radicals from iminium ions, which can then participate in multicomponent reactions to form complex tertiary amines. cam.ac.uk This strategy allows for the coupling of amines, aldehydes, and olefins in a single step. cam.ac.uk Furthermore, photocatalytic methods have been developed for the direct α-C–H functionalization of unprotected primary amines, providing a streamlined approach to α-tertiary amines and other valuable nitrogen-containing compounds. digitellinc.com Decatungstate anions have also been used as photocatalysts for the C(sp3)–H activation of aliphatic amines. researchgate.net
Electro-organic synthesis offers a green and sustainable alternative to traditional chemical methods. orientjchem.orgrsc.orgwikipedia.orgresearchgate.netnih.gov By using electrons as a traceless reagent, electrochemical methods can avoid the use of stoichiometric oxidants and reductants. orientjchem.org Electrochemical reductive amination of aldehydes with amines has been reported, providing a route to secondary amines. rsc.org The development of paired electrolysis, where both the anodic and cathodic reactions produce valuable products, further enhances the sustainability of this approach. nih.gov
Radical-mediated reactions are also gaining prominence for the synthesis of aliphatic amines. cam.ac.ukukri.org Nitrogen-centered radicals can be generated and added to alkenes to create versatile alkyl radical intermediates. ukri.org These intermediates can then be functionalized to produce a variety of amine-containing molecules. ukri.org Carbonyl alkylative amination, facilitated by visible light, allows for the coupling of aldehydes and secondary amines with alkyl halides to form tertiary amines. cam.ac.uk
C-H imination represents another innovative strategy for the direct synthesis of aliphatic amines. exlibrisgroup.com.cnnih.gov This method involves the direct replacement of sp3 C-H bonds with an amine unit. exlibrisgroup.com.cnnih.gov This one-pot protocol has shown good site-selectivity and tolerance for various functional groups. exlibrisgroup.com.cnnih.gov
Table 3: Emerging Synthetic Strategies for Aliphatic Amines
| Strategy | Key Principle | Advantages |
| Photocatalysis | Generation of radical intermediates using visible light | Mild reaction conditions, multicomponent reactions possible cam.ac.ukdigitellinc.com |
| Electro-organic Synthesis | Use of electricity to drive redox reactions | Green and sustainable, avoids stoichiometric reagents orientjchem.orgrsc.org |
| Radical-Mediated Reactions | Formation and reaction of nitrogen-centered radicals | Access to diverse amine structures cam.ac.ukukri.org |
| C-H Imination | Direct replacement of C-H bonds with an amine group | Atom-economical, one-pot procedure exlibrisgroup.com.cnnih.gov |
Chemical Reactivity and Mechanistic Investigations of 3 Aminoheptane
Fundamental Reaction Pathways
3-Aminoheptane, as a primary aliphatic amine, exhibits a range of characteristic reactions involving its nucleophilic amino group and the potential for oxidation and reduction.
The oxidation of primary amines like this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. Generally, the oxidation of a primary amine can yield products such as imines, oximes, nitro compounds, or undergo oxidative cleavage. For instance, the oxidation of 2-aminoheptane (B1682561), a structural isomer of this compound, can form the corresponding ketone, heptan-2-one, or the aldehyde, heptanal. While specific studies detailing the comprehensive oxidation of this compound are not extensively documented in the provided results, general principles of amine oxidation suggest that similar transformations are plausible. The characterization of such oxidized products would typically involve spectroscopic methods like infrared (IR) spectroscopy to identify key functional group changes (e.g., the appearance of a carbonyl C=O stretch), and mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the precise molecular structure. In a related context, the oxidation of luminol (B1675438) results in 3-aminophthalic acid, a reaction that produces chemiluminescence and is catalyzed by iron in hemoglobin. wikipedia.org
A study on the laccase-catalyzed oxidation of various aromatic amines provides insight into the complexity of amine oxidation, where products can include dimeric and trimeric compounds. mdpi.com For example, the oxidation of 3-aminopyridine (B143674) adenine (B156593) dinucleotide phosphate (B84403) with sodium periodate (B1199274) resulted in the cleavage of the dinucleotide and the formation of hydrated dialdehyde (B1249045) derivatives of the aminopyridine moiety. nih.gov These examples highlight the diverse potential outcomes of oxidizing amines.
Primary amines can be converted to secondary and tertiary amines through processes like reductive amination. masterorganicchemistry.com This two-step process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired secondary or tertiary amine. libretexts.orglumenlearning.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comlibretexts.org
For example, this compound could react with an aldehyde (e.g., formaldehyde) to form an intermediate imine, which upon reduction would yield N-methyl-3-aminoheptane (a secondary amine). A subsequent reaction with another equivalent of formaldehyde (B43269) and a reducing agent would produce N,N-dimethyl-3-aminoheptane (a tertiary amine). masterorganicchemistry.com This method is often preferred over direct alkylation with alkyl halides because it provides better control and avoids the formation of multiple alkylation products. masterorganicchemistry.com Amide reduction using strong reducing agents like lithium aluminum hydride (LiAlH4) also provides a route to amines, with the degree of substitution on the final amine corresponding to that of the starting amide. libretexts.org
Table 1: Examples of Reagents for Reductive Amination
| Reagent Class | Specific Example(s) | Function |
|---|---|---|
| Carbonyl Compound | Formaldehyde, Acetone (B3395972) | Reacts with the amine to form an imine |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN), Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Reduces the imine intermediate to an amine |
The lone pair of electrons on the nitrogen atom of the amine group in this compound makes it a good nucleophile. savemyexams.com As a nucleophile, it can participate in substitution reactions, for instance, with haloalkanes. chemistrystudent.com The reaction of a primary amine with a haloalkane can lead to the formation of a secondary amine. chemguide.co.ukchemguide.co.uk
The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the haloalkane, displacing the halide ion and forming a secondary ammonium (B1175870) salt. chemguide.co.uk A base, which can be another molecule of the amine or ammonia (B1221849), then deprotonates the ammonium salt to yield the secondary amine. chemguide.co.ukyoutube.com This reaction can continue, with the newly formed secondary amine reacting further with the haloalkane to produce a tertiary amine, and subsequently a quaternary ammonium salt. savemyexams.comchemguide.co.uk To favor the formation of the primary amine product when starting from ammonia, a large excess of ammonia is typically used. savemyexams.com The reactivity in these substitution reactions is influenced by the strength of the carbon-halogen bond, with reactions being fastest for iodoalkanes and slowest for fluoroalkanes. chemistrystudent.com
Reduction Reactions Leading to Secondary and Tertiary Amines
Advanced Mechanistic Studies
To gain a deeper understanding of the reactivity of amines like this compound, researchers employ advanced experimental and computational techniques.
The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.org Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product. wikipedia.orglibretexts.orgmasterorganicchemistry.com Reaction conditions such as temperature, pressure, and solvent can influence whether a reaction is under kinetic or thermodynamic control. wikipedia.org
Table 2: Key Parameters in Kinetic and Thermodynamic Studies
| Parameter | Description | Relevance |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the rate of reaction; lower Ea leads to a faster reaction (kinetic product). wikipedia.org |
| Gibbs Free Energy (ΔG) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Determines the spontaneity and equilibrium position of a reaction; the product with the lower ΔG is more stable (thermodynamic product). wikipedia.org |
| Enthalpy (ΔH) | A measure of the total heat content of a system. | Contributes to the Gibbs free energy and indicates whether a reaction is exothermic or endothermic. nih.gov |
| Entropy (ΔS) | A measure of the randomness or disorder of a system. | Contributes to the Gibbs free energy and reflects changes in the degree of freedom of the system. nih.gov |
| Equilibrium Constant (Keq) | The ratio of product concentrations to reactant concentrations at equilibrium. | Indicates the extent to which a reaction proceeds to completion under thermodynamic control. nih.gov |
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. uva.nl Methods like Density Functional Theory (DFT) can be used to calculate the energetics of different reaction pathways, identify transition states, and understand phenomena such as protonation. researchgate.net
A significant area of study for amines is their protonation behavior, which is fundamental to their role in processes like carbon capture. mdpi.comdntb.gov.ua Computational studies have been employed to determine the protonation order in diamines, identifying which nitrogen atom is more likely to be protonated first. mdpi.comdntb.gov.ua For this compound, computational methods could be used to calculate its pKa value, which is a measure of its basicity. Such calculations often involve determining the free energy of solvation. mdpi.com Research on a series of amines, including 2-aminoheptane, has utilized computational chemistry to estimate pKa values and understand thermodynamic properties of their protonation reactions. mdpi.comdntb.gov.ua Furthermore, computational analysis can be used to study the gaseous structure of protonated amines through techniques like infrared photodissociation (IRPD) spectroscopy combined with theoretical calculations. lookchem.com These computational approaches offer detailed insights that complement experimental findings and help to build a comprehensive picture of the reaction mechanisms of this compound.
Stereochemical Aspects and Chiral Applications of 3 Aminoheptane
Enantiomeric Forms and Stereoisomerism
3-Aminoheptane is a chiral molecule due to the presence of a stereogenic center at the third carbon atom (C3), which is bonded to four different groups: an amino group (-NH2), a hydrogen atom (-H), an ethyl group (-CH2CH3), and a butyl group (-(CH2)3CH3). Molecules with a single chiral center can exist as a pair of stereoisomers known as enantiomers. alfachemic.comsioc-journal.cn These enantiomers are non-superimposable mirror images of each other. alfachemic.com
The two enantiomeric forms of this compound are designated as (R)-3-Aminoheptane and (S)-3-Aminoheptane, according to the Cahn-Ingold-Prelog (CIP) priority rules. Enantiomers share identical physical and chemical properties in an achiral environment, such as boiling point, density, and solubility. alfachemic.com However, they exhibit different behavior when interacting with other chiral entities or with plane-polarized light, where they rotate the light in equal but opposite directions. alfachemic.com
Because this compound has only one stereogenic center, it does not have diastereomers, which are stereoisomers that are not mirror images of each other and occur in molecules with two or more chiral centers. The existence of these two distinct enantiomeric forms is fundamental to the compound's application in chiral-specific contexts.
| Property | Description |
|---|---|
| Chiral Center | Carbon-3 (C3) |
| Number of Stereoisomers | 2 (one pair of enantiomers) |
| Enantiomeric Forms | (R)-3-Aminoheptane |
| (S)-3-Aminoheptane | |
| Relationship | Non-superimposable mirror images |
| Diastereomers | None |
Advanced Chromatographic Separation Techniques for Enantiomers (e.g., Chiral Gas Chromatography)
The separation of the enantiomers of this compound is crucial for their individual study and application. Chiral chromatography is the primary method used for this purpose. acs.org Gas chromatography (GC), in particular, employing a chiral stationary phase (CSP), has proven effective for resolving the enantiomers of volatile amines like this compound.
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation. uva.nl For amines, it is often necessary to first convert them into less polar derivatives to improve their chromatographic behavior. A common technique involves derivatization of the amino group.
One documented method involves the GC analysis of the N-trifluoroacetyl (TFA) derivatives of this compound enantiomers. rsc.org This separation was successfully achieved using a specialized chiral capillary column, Astec® CHIRALDEX™ G-DP, which is a derivatized cyclodextrin-based stationary phase. Research has shown that derivatized cyclodextrin (B1172386) macromolecules added to stationary phases create capillary columns with the capability to separate enantiomers effectively. acs.org A study reported the enantiomeric separation of various alkyl amines, including this compound, on a permethyl-β-(S)-2-hydroxypropyl-derivatized β-cyclodextrin capillary GC column. york.ac.uk
| Parameter | Condition |
|---|---|
| Analyte | N-Trifluoroacetyl derivatives of this compound enantiomers |
| Column | Astec® CHIRALDEX™ G-DP Capillary GC Column |
| Dimensions | 30 m × 0.25 mm I.D., 0.12 μm film thickness |
| Oven Temperature | 110 °C (isothermal) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Carrier Gas | Helium |
Role in Asymmetric Catalysis and Chiral Ligand Design
Chiral amines are fundamental building blocks in the field of asymmetric catalysis, where they are used to create catalysts and ligands that can direct a chemical reaction to preferentially form one enantiomer of a product over the other. acs.org These amines can function either as organocatalysts themselves or be incorporated into the structure of more complex chiral ligands for metal-catalyzed reactions. rsc.orgrsc.org
Primary chiral amines, such as the enantiomers of this compound, are valuable in organocatalysis. They can react with carbonyl compounds to form intermediate enamines or iminium ions, which then participate in a variety of enantioselective transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. alfachemic.comsioc-journal.cn The stereochemistry of the amine catalyst dictates the stereochemical outcome of the reaction.
In the context of metal-based catalysis, chiral amines are frequently used to synthesize chiral ligands. nih.govnumberanalytics.com The amine's nitrogen atom can coordinate to a metal center, and the chiral environment provided by the rest of the amine's structure influences the stereoselectivity of the catalytic transformation. numberanalytics.com While specific, widely-cited examples of this compound being used as a definitive "privileged ligand" are not prominent in the literature, its simple chiral structure makes it a candidate for incorporation into ligand designs. The development of novel chiral ligands is a continuous process, and simple, readily available chiral building blocks are attractive starting points for creating new ligand libraries. researchgate.netnih.gov The general principle involves attaching the chiral amine scaffold to other coordinating groups (like phosphines or other N-heterocycles) to create bidentate or polydentate ligands that can form stable, well-defined complexes with transition metals. rsc.org
Stereoselective Derivatization Strategies
Stereoselective derivatization involves reacting a pair of enantiomers with a single enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatographic techniques like HPLC or GC. researchgate.net This indirect method of chiral separation is a powerful strategy when direct separation on a chiral stationary phase is difficult.
For this compound, its primary amino group is the reactive handle for derivatization. As mentioned previously, derivatization with an achiral reagent like trifluoroacetic anhydride (B1165640) is used to improve volatility for GC analysis, but this does not create diastereomers and still requires a chiral column. rsc.org For stereoselective derivatization, a chiral reagent would be used.
While the literature provides many examples of CDAs for amino acids and other amines, specific documented strategies for this compound are less common. However, general principles apply. Chiral reagents that react with primary amines, such as chiral isocyanates, chiral acid chlorides, or reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), could theoretically be used to derivatize the enantiomers of this compound. The reaction would proceed as follows:
(R)-3-Aminoheptane + (R)-CDA → (R,R)-diastereomer
(S)-3-Aminoheptane + (R)-CDA → (S,R)-diastereomer
These resulting (R,R) and (S,R) diastereomers could then be separated on a standard achiral column. The choice of derivatizing agent is critical and is often optimized to ensure a complete reaction, stable products, and good separation of the resulting diastereomers. researchgate.net
Advanced Characterization and Analytical Research Methodologies
Chromatographic Techniques for High-Purity Analysis
The assessment of purity and the identification of any potential impurities in a substance are critical aspects of chemical analysis. resolvemass.ca For a compound like 3-Aminoheptane, hyphenated chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are indispensable for impurity profiling. nih.govrroij.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. drawellanalytical.com The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. drawellanalytical.com Following separation, the mass spectrometer ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification. drawellanalytical.com The polar nature of the amino group in this compound may require derivatization to improve its chromatographic behavior by making it more volatile and less reactive. A common derivatization technique is silylation, which replaces active hydrogens on the amine group with a nonpolar moiety. For example, in the analysis of amino acids, which also contain amine groups, derivatization is a mandatory step for GC analysis. nih.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another cornerstone technique for impurity profiling, offering high sensitivity and specificity. resolvemass.ca It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. resolvemass.ca This method is particularly useful for identifying non-volatile or thermally fragile impurities that may be present in a this compound sample. drawellanalytical.com Reversed-phase HPLC (RP-HPLC) is a common mode used for impurity profiling of drug substances, where the separation selectivity is heavily influenced by the choice of stationary phase and mobile phase pH. chromatographyonline.com A systematic approach to method development often involves screening different columns and optimizing mobile phase conditions to ensure all potential impurities are detected and separated. chromatographyonline.com
The process of impurity profiling is a mandatory step in the manufacturing of pharmaceutical products and is closely scrutinized by regulatory authorities. rroij.comthermofisher.com It involves the detection, identification, and quantification of impurities, which can originate from the manufacturing process or degradation. rroij.comthermofisher.com
Table 1: Illustrative GC-MS Parameters for Analysis of a Related Amine This table illustrates typical parameters that could be adapted for this compound analysis, based on methods used for other amines.
| Parameter | Value/Description | Reference |
|---|---|---|
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (e.g., Orbitrap GC-MS/MS) | thermofisher.com |
| Column | TraceGOLD™ TG-5MS (or similar), 30 m × 0.25 mm I.D. × 0.25 µm film | thermofisher.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | thermofisher.com |
| Inlet Temperature | 250 °C | thermofisher.com |
| Oven Program | Initial temp 50 °C, ramped to 320 °C at 20 °C/min | thermofisher.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | uni-saarland.de |
| Derivatization (if needed) | Silylation with a reagent like MTBSTFA to increase volatility |
Advanced Spectroscopic Methods for Comprehensive Structural Elucidation
While chromatographic methods separate and detect compounds, spectroscopic techniques are essential for the definitive elucidation of their molecular structure. researchgate.netomicsonline.org For this compound, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) provide a wealth of structural information. researchgate.netbioanalysis-zone.com
Multi-dimensional NMR Spectroscopy is one of the most powerful tools for determining the structure of organic compounds. researchgate.netomicsonline.org While one-dimensional (1D) NMR spectra (like ¹H and ¹³C NMR) provide fundamental information about the chemical environment of hydrogen and carbon atoms, they can become overcrowded and difficult to interpret for larger molecules. researchgate.netslideshare.net Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal connectivity between atoms. researchgate.netomicsonline.org
¹H NMR: Would provide information on the different types of protons in the this compound molecule and their neighboring protons through spin-spin splitting. numberanalytics.com
¹³C NMR: Would show distinct signals for each of the unique carbon atoms in the carbon skeleton. numberanalytics.com
2D COSY: Would show correlations between protons that are coupled to each other, helping to piece together the alkyl chain structure. omicsonline.org
2D HSQC/HETCOR: Would correlate each proton signal with the carbon atom to which it is directly attached, confirming the C-H framework of the molecule. omicsonline.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound and its fragments. bioanalysis-zone.commsu.edu Unlike conventional mass spectrometry which measures nominal mass, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.com In fragmentation analysis, the molecule is broken apart within the mass spectrometer, and the masses of the resulting fragment ions are measured. miamioh.edu The fragmentation pattern is like a fingerprint for a molecule and provides crucial information for structural confirmation. For an amine like this compound, a characteristic fragmentation is the alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. This process results in the formation of a stable, nitrogen-containing cation. miamioh.edu
Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound (C₇H₁₇N) Based on general fragmentation principles for aliphatic amines.
| Fragment Ion (Structure) | Proposed Loss | Exact Mass (m/z) | Fragmentation Pathway |
|---|---|---|---|
| [C₇H₁₇N]⁺• (Molecular Ion) | - | 115.1361 | Electron ionization of the parent molecule. uni-saarland.de |
| [C₅H₁₂N]⁺ | •C₂H₅ (Ethyl radical) | 86.0964 | α-cleavage, loss of the ethyl group from the carbon bonded to nitrogen. miamioh.edu |
| [C₄H₁₀N]⁺ | •C₃H₇ (Propyl radical) | 72.0808 | α-cleavage, loss of the butyl group from the carbon bonded to nitrogen. miamioh.edu |
| [C₇H₁₆N]⁺ | •H (Hydrogen radical) | 114.1281 | Loss of a hydrogen atom from the molecular ion (M-1). |
Computational Chemistry in Analytical Predictions
Computational chemistry provides powerful predictive tools that complement experimental analysis. These methods can estimate key physicochemical properties and predict the potential behavior of a compound like this compound under various conditions.
Quantitative Structure-Activity Relationship (QSAR) Models are used to predict the properties and activities of chemicals based on their structure. qsartoolbox.org For environmental assessment, QSAR models can be employed to estimate the degradation potential of a substance. nih.gov These models use data from structurally similar compounds to predict whether a chemical is likely to persist in the environment. nih.gov This approach is part of a weight-of-evidence strategy to evaluate substances, especially when experimental data is limited. nih.gov
Dissociation Constant (pKa) Determination is another critical application of computational chemistry. The pKa value is a measure of the acidity or basicity of a compound and is fundamental to understanding its behavior in aqueous solutions. Several computational methods, including those based on quantum mechanics and group additivity models, are used to predict the pKa of amines. mdpi.comresearchgate.net Studies have successfully used these models to estimate the pKa of various linear and cyclic amines, including the structural isomer 2-Aminoheptane (B1682561). mdpi.comdntb.gov.ua These calculations often involve determining the Gibbs free energy of the protonation reaction. researchgate.net Artificial Neural Network (ANN) models have also been developed, using properties like molecular weight and density to predict pKa values with good accuracy. mdpi.com Such predictions are valuable for understanding how this compound might behave in different pH environments, which is crucial for developing analytical methods like HPLC.
Table 3: Computationally Predicted pKa Values for Structurally Related Amines This table presents data for related compounds, demonstrating the application of computational models for pKa prediction.
| Amine | Prediction Method | Predicted pKa (at 298.15 K) | Reference |
|---|---|---|---|
| 2-Aminoheptane | Group Functional Model (QSSR) | 10.2 | mdpi.com |
| 2-(Methylamino)ethanol | Group Functional Model (PDS) | 10.51 | mdpi.com |
| 2-(Methylamino)ethanol | Group Functional Model (New PDS) | 10.50 | mdpi.com |
| 2-(Methylamino)ethanol | Group Functional Model (QSSR) | 10.2 | mdpi.com |
Theoretical and Computational Chemistry Studies of 3 Aminoheptane
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF), Møller-Plesset Perturbation Theory (MP2))
Quantum chemical calculations are fundamental tools for investigating molecules at the electronic level. Methods like Hartree-Fock (HF) provide a baseline approximation of the electronic wavefunction, while Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) build upon this to include electron correlation effects, which are crucial for accurate energy and property predictions. For a molecule like 3-aminoheptane, DFT, particularly with hybrid functionals such as B3LYP, would be a common choice, balancing computational cost with accuracy for determining geometries, energies, and electronic properties.
Electronic Structure and Conformational Analysis
The electronic structure of this compound is characterized by the interplay between the alkyl chain and the amino functional group. The nitrogen atom's lone pair of electrons is the highest occupied molecular orbital (HOMO), making it the primary site for protonation and nucleophilic reactions. The lowest unoccupied molecular orbital (LUMO) would be associated with the antibonding orbitals of the C-H and C-N bonds.
Conformational analysis is critical for understanding the behavior of a flexible molecule like this compound. Rotation around its numerous single bonds (C-C and C-N) gives rise to a complex potential energy surface with many local minima, each corresponding to a different conformer. The relative energies of these conformers are dictated by a balance of steric hindrance between the alkyl groups and potential weak intramolecular interactions.
Table 1: Predicted Key Electronic Properties of this compound (Analogous System Data) This table is illustrative and based on typical values for similar primary amines, as direct computational data for this compound is not available in the cited literature.
| Property | Predicted Value/Description | Theoretical Basis |
|---|---|---|
| HOMO Energy | Relatively high; localized on the Nitrogen lone pair | Makes the amine a good nucleophile and base. |
| LUMO Energy | High; associated with σ* orbitals | Indicates resistance to reduction. |
| Dipole Moment | Non-zero; directed towards the electronegative Nitrogen atom | Influences intermolecular interactions and solubility. |
| Most Stable Conformer | Anti-periplanar arrangement of the carbon backbone | Minimizes steric repulsion between alkyl groups. |
Protonation States and Acidity/Basicity Predictions (pKa)
The basicity of this compound is its most prominent chemical characteristic, governed by the availability of the nitrogen lone pair to accept a proton. The pKa value, which is the negative logarithm of the acid dissociation constant of the conjugate acid (R-NH3+), quantifies this basicity.
Computational methods can predict pKa values with considerable accuracy. This is typically achieved by calculating the Gibbs free energy change for the protonation reaction in the gas phase and then applying a solvation model (like the Polarizable Continuum Model, PCM) to account for the solvent effects.
While direct computational studies for this compound's pKa are not found, extensive research on other linear and cyclic amines provides a strong basis for estimation. For its isomer, 2-aminoheptane (B1682561), experimental and computational studies have been performed in the context of carbon capture research. These studies utilize computational chemistry to determine thermodynamic properties related to protonation. The methodologies involve calculating the free energies of the amine and its protonated form. Based on data for similar primary amines, the pKa of this compound in aqueous solution is expected to be in the range of 10.5 to 11.0.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics, solvation, and interactions with other molecules. An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms to predict their motion.
Such simulations could reveal:
The timescales of conformational changes.
The structure of the hydration shell around the amine.
The dynamics of proton transfer in aqueous solution.
Although one study mentions that molecular dynamics simulations have been performed on 2-aminopentane (B145832) and 2-aminoheptane, the specific results and analysis are not detailed. General applications of MD simulations include understanding protein-ligand binding, which could be relevant for the biological activity of this compound. researchgate.net
Prediction of Reactivity Profiles and Thermochemical Stability
Computational chemistry is a powerful tool for predicting the reactivity and stability of molecules.
Reactivity Profile: The reactivity of this compound is dominated by the nucleophilic and basic nitrogen atom.
Nucleophilicity: The HOMO energy and the charge on the nitrogen atom can be used to predict its reactivity towards electrophiles.
Reaction Mechanisms: Computational modeling can map out the potential energy surfaces for reactions, identifying transition states and calculating activation energies. For example, the reaction of this compound with a carbonyl compound to form an imine could be modeled to understand its mechanism and kinetics.
Thermochemical Stability: Thermochemical properties like the standard enthalpy of formation (ΔfH°) dictate the energetic stability of a compound. High-level computational methods, such as G2, G3, or Complete Basis Set (CBS) methods, can predict these values with high accuracy. These calculations involve optimizing the molecular geometry and performing frequency calculations to obtain zero-point vibrational energies and thermal corrections. While experimental thermochemical data may be available from sources like the NIST Chemistry WebBook, corresponding computational predictions for this compound are not present in the surveyed literature.
Role of 3 Aminoheptane in Advanced Organic Synthesis
Building Block for Complex Organic Molecule Construction
A building block in chemistry is a compound that serves as a starting unit in the assembly of larger, more complex molecules. scbt.com 3-Aminoheptane functions as such a building block, with its primary amine group providing a reactive site for forming new carbon-nitrogen bonds, leading to the creation of diverse molecular frameworks.
Detailed research illustrates its role in synthesizing heterocyclic compounds, which are central to medicinal chemistry and materials science. For instance, this compound is a key starting material for producing substituted pyrazole (B372694) and piperidine (B6355638) derivatives.
Synthesis of N-Substituted Pyrazoles: this compound (referred to as heptan-3-ylamine) can be used to synthesize complex amine derivatives like 1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine. vulcanchem.com In this synthesis, the heptan-3-yl moiety, derived directly from this compound, introduces significant lipophilicity to the final molecule, a property that can be critical for applications in drug design to influence membrane permeability. vulcanchem.com
Synthesis of N-Substituted Piperidines: The compound is also a precursor to N-(Heptan-3-yl)-1-methylpiperidin-4-amine. smolecule.com The synthesis incorporates the heptan-3-yl group into a piperidine ring structure, a common scaffold in pharmaceuticals. smolecule.com The resulting molecule's unique hydrophobic character, conferred by the heptane (B126788) chain, makes it a distinct derivative compared to other piperidines and an interesting subject for further study in drug development. smolecule.com
These examples demonstrate the direct incorporation of the this compound skeleton into larger, functionally significant molecules.
| Complex Molecule Name | Molecular Formula | Starting Material | Significance of Incorporation |
|---|---|---|---|
| 1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine | C₁₂H₂₂N₃ | This compound (Heptan-3-ylamine) | Introduces a branched, seven-carbon alkyl chain that enhances lipophilicity. vulcanchem.com |
| N-(Heptan-3-yl)-1-methylpiperidin-4-amine | C₁₂H₂₅N₂ | This compound (Heptan-3-amine) | Provides a distinct hydrophobic side chain on a piperidine scaffold, potentially influencing bioavailability. smolecule.com |
Precursor in Specialized Synthetic Transformations
A precursor is a compound that participates in a chemical reaction that produces another compound. orgsyn.org this compound serves as a precursor in several specialized transformations that are fundamental to organic synthesis. The reactivity of its primary amine group is central to these processes.
Key transformations involving this compound include:
Reductive Amination: This is a major type of reaction for forming carbon-nitrogen bonds. The synthesis of N-(Heptan-3-yl)-1-methylpiperidin-4-amine uses this compound as the amine source in a reductive amination reaction, typically employing reagents like sodium cyanoborohydride. smolecule.com This method is a cornerstone of amine derivatization.
Cyclocondensation: This process involves the formation of a ring structure from two or more molecules. One described pathway to synthesize 1-Ethyl-N-(heptan-3-yl)-1H-pyrazol-4-amine involves the cyclocondensation of this compound with 2,4-pentanedione in the presence of other reagents. vulcanchem.com This reaction builds the pyrazole core while simultaneously incorporating the heptan-3-yl group from the precursor amine. The reaction conditions, such as temperature, may need to be adjusted to account for the steric bulk of the heptan-3-yl group. vulcanchem.com
| Transformation Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Reductive Amination | This compound, Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Substituted Secondary Amines (e.g., Piperidine derivatives) | smolecule.com |
| Cyclocondensation | This compound, Diketone (e.g., 2,4-pentanedione), Other reagents | Substituted Heterocycles (e.g., Pyrazole derivatives) | vulcanchem.com |
Application in Biocatalytic Research as Substrates or Inhibitors for Enzyme Mechanism Studies
Biocatalysis employs enzymes to perform chemical transformations. Studying how different compounds interact with enzymes as substrates (molecules acted upon by an enzyme) or inhibitors (molecules that decrease enzyme activity) is crucial for understanding enzyme mechanisms and for developing new biocatalytic processes. pressbooks.publibretexts.org
While aminoheptane isomers are of significant interest in this field, a review of available scientific literature indicates a specific focus on 2-aminoheptane (B1682561) rather than this compound. Numerous studies utilize 2-aminoheptane as a substrate for ω-transaminase (ω-TA) enzymes to produce chiral amines, which are valuable in pharmaceuticals. rsc.orgresearchgate.net This research often grapples with challenges like substrate or product inhibition and has led to the engineering of mutant enzymes with improved tolerance and efficiency. researchgate.net For example, the wild-type ω-transaminase from Vibrio fluvialis is inactivated by 80 mM of 2-aminoheptane, a problem that can be mitigated by using whole-cell biocatalysts or by adding PLP cofactor. rsc.org Furthermore, (R)-(-)-2-aminoheptane has been identified as an inhibitor of enzymes such as lipase (B570770) and monoamine oxidase.
In contrast, specific research detailing the use of This compound as a substrate or inhibitor for enzyme mechanism studies is not prominent in the reviewed literature. The current body of research has prioritized other isomers, leaving the biocatalytic profile of this compound as an area with potential for future exploration.
Comparative Studies and Structural Relationships
Analysis of Positional Isomers (e.g., 2-Aminoheptane (B1682561), 4-Aminoheptane): Impact on Chemical Behavior and Reactivity
Positional isomers of aminoheptane, such as 2-aminoheptane, 3-aminoheptane, and 4-aminoheptane, share the same molecular formula (C₇H₁₇N) but differ in the attachment point of the amino (-NH₂) group to the carbon chain. libretexts.orgsolubilityofthings.com This variation in the amino group's position leads to distinct chemical and physical properties. solubilityofthings.com
The basic carbon skeleton remains the same, but the movement of the functional group alters the molecule's steric environment and electronic distribution, which in turn affects its reactivity. libretexts.org For instance, the reactivity of the primary amine can be influenced by the steric hindrance from the adjacent alkyl groups. In 2-aminoheptane, the amino group is at a secondary position with a methyl group on one side and a pentyl group on the other. In this compound, it is flanked by an ethyl and a butyl group, while in 4-aminoheptane, it is positioned between two propyl groups, making it the most sterically hindered of the three. This difference in steric accessibility can influence the rates of reactions involving the amino group, such as nucleophilic substitution and condensation reactions.
Studies on the enzymatic resolution of aminoheptanes have shown that the position of the amino group affects substrate specificity. For example, ω-transaminases exhibit different activities towards various aminoalkanes. Research has indicated that 2-aminoheptane is a better amino group donor than 2-aminobutane for the ω-transaminase from Vibrio fluvialis, suggesting that the length of the alkyl chain influences the interaction with the enzyme's active site. nih.gov The longer carbon chain of 2-aminoheptane enhances hydrophobic interactions within the enzyme. While direct comparative reactivity data for this compound and 4-aminoheptane in this specific enzymatic system is limited, it is expected that the different steric and electronic environments of their amino groups would lead to varied efficiencies as enzyme substrates.
The physical properties of these isomers also show slight variations. While they all have the same molecular weight, properties like boiling point and water solubility can differ due to changes in molecular symmetry and intermolecular forces. For example, 2-aminoheptane has a boiling point of 142-144 °C, while data for this compound and 4-aminoheptane are less commonly reported but are expected to be similar. chemicalbook.com
| Property | 2-Aminoheptane | This compound | 4-Aminoheptane |
|---|---|---|---|
| IUPAC Name | Heptan-2-amine | Heptan-3-amine | Heptan-4-amine |
| CAS Number | 123-82-0 | 28292-42-4 | 16751-59-0 |
| Molecular Formula | C₇H₁₇N | C₇H₁₇N | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol | 115.22 g/mol | 115.22 g/mol |
| Boiling Point | 142-144 °C | 144-146 °C | 145 °C |
Comparison with Enantiomers: Differential Properties and Applications
This compound is a chiral molecule and exists as a pair of enantiomers: (R)-3-aminoheptane and (S)-3-aminoheptane. Enantiomers have identical physical and chemical properties in an achiral environment, but their behavior can differ significantly in the presence of other chiral molecules, such as enzymes or chiral reagents. This stereospecific interaction is the basis for their differential biological activities and applications.
The primary application where the distinction between enantiomers is crucial is in biocatalysis and the synthesis of optically active compounds. google.com Transaminases, for example, can exhibit high stereoselectivity, preferentially reacting with one enantiomer over the other. researchgate.net This allows for the kinetic resolution of a racemic mixture of this compound, where one enantiomer is consumed to produce a new product, leaving the other enantiomer in high optical purity. For instance, (R)-form-specific transaminases can be used to selectively transfer the amino group from (R)-amino compounds, enabling the isolation of the corresponding (S)-amino compounds. google.com
Specific transaminases have been identified that are (R)-selective or (S)-selective, which can be used to produce enantiomerically pure amines. researchgate.net These optically active amines are valuable building blocks in the pharmaceutical and fine chemical industries. molaid.comresearchgate.net For example, a process for producing optically active (R)-amino compounds using an (R)-form-specific transaminase has been described, which could be applied to substrates like this compound. google.com Similarly, mutant ω-transaminases have been developed through directed evolution to resolve racemic amines like 2-aminoheptane, yielding the (R)-enantiomer with high enantiomeric excess. nih.gov
The separation and analysis of enantiomers are typically achieved through chiral chromatography. This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.
| Property | (R)-3-Aminoheptane | (S)-3-Aminoheptane |
|---|---|---|
| Chirality | R-enantiomer | S-enantiomer |
| Interaction with Chiral Environments | Exhibits specific interactions with other chiral molecules (e.g., enzymes) | Exhibits different specific interactions with other chiral molecules |
| Biological Activity | Potentially different from the (S)-enantiomer | Potentially different from the (R)-enantiomer |
| Application in Asymmetric Synthesis | Can be used as a substrate for (R)-selective enzymes | Can be obtained in high purity through kinetic resolution using (R)-selective enzymes |
Structure-Reactivity and Structure-Selectivity Correlations
The relationship between the structure of this compound and its reactivity or selectivity is a key aspect of its chemistry. The term "structure-reactivity" refers to how the molecule's atomic arrangement influences its chemical reaction rates, while "structure-selectivity" describes how its structure dictates the preferential formation of one product over another, particularly in reactions involving stereoisomers.
Structure-selectivity correlations are most evident in enzyme-catalyzed reactions. The precise three-dimensional structure of an enzyme's active site allows it to differentiate between closely related substrates, such as positional isomers or enantiomers. researchgate.net For transaminases, the binding pocket must accommodate the substrate in a specific orientation for the amino group transfer to occur. The size and shape of the alkyl groups attached to the chiral center of this compound are critical for a proper fit within the enzyme's active site.
Modeling studies of amine dehydrogenases and transaminases have provided insights into the structural basis for enantioselectivity. frontiersin.org The active sites of these enzymes contain specific residues that interact with the substrate's substituents. The differential binding energies of the (R) and (S) enantiomers within the active site can explain the observed stereoselectivity. researchgate.netfrontiersin.org For instance, the challenging discrimination between similarly sized substituents in the active sites of these enzymes is a key area of study to understand and engineer their selectivity. frontiersin.org By modifying the amino acid residues in the active site through protein engineering, it is possible to alter the enzyme's substrate specificity and even reverse its enantioselectivity. researchgate.net
Future Research Directions and Interdisciplinary Perspectives
Innovations in Green Chemistry and Sustainable Synthesis of Amines
The synthesis of primary aliphatic amines, a cornerstone of the chemical industry, is undergoing a significant transformation driven by the principles of green chemistry. rsc.org These principles advocate for the development of processes that minimize waste, use less hazardous substances, and improve energy efficiency. diva-portal.org For compounds like 3-Aminoheptane, future research is geared towards replacing traditional synthesis methods, which can have limitations such as low yields and harsh reaction conditions, with more sustainable alternatives. numberanalytics.com
Modern synthetic strategies are increasingly focused on catalytic methods that utilize renewable starting materials and environmentally benign solvents. ijrpr.com Key areas of innovation include:
Biocatalysis : The use of enzymes, such as transaminases, offers a highly selective and efficient route to chiral amines under mild reaction conditions. acs.orggoogle.com This approach is particularly valuable for producing enantiomerically pure amines, which are crucial in the pharmaceutical industry. diva-portal.org
Advanced Catalytic Systems : Research is ongoing into novel catalysts, such as those based on molybdenum, that can facilitate allylic amination in green solvents like ethanol. organic-chemistry.org These catalyst systems can often be recycled, making the process more economical and sustainable. organic-chemistry.org
Novel Reaction Pathways : The development of new chemical routes, such as decarboxylative radical-polar crossover processes and hydroaminoalkylation (HAA) from readily available olefins, represents a significant step towards the sustainable production of functionalized linear aliphatic primary amines. rsc.org
Green Solvents : Deep eutectic solvents (DESs) are emerging as promising environmentally friendly alternatives to traditional volatile organic solvents. mdpi.com Their unique properties, including low volatility and high thermal stability, make them suitable for a variety of amination reactions, sometimes even acting as co-catalysts. mdpi.com
These advancements aim to create synthetic pathways for amines that are not only efficient and selective but also align with global sustainability goals for responsible production and consumption. acs.org
Advancement in Computational Modeling and Predictive Analytics for Chemical Properties
Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to model and predict molecular structures, reactivity, and properties with high accuracy. jstar-research.com For this compound, computational methods provide deep insights that complement experimental data, guiding research and development. jstar-research.commtu.edu
These in silico approaches use theoretical chemistry methods integrated into powerful computer programs to calculate a wide range of molecular characteristics. wikipedia.org Key applications include:
Prediction of Physicochemical Properties : Algorithms can predict properties such as boiling point, density, vapor pressure, and partition coefficients. chemeo.com These predictions are crucial for understanding the behavior of a compound in various systems.
Structural and Electronic Analysis : Computational models can determine 3-D molecular geometries, conformational distributions, and electronic properties like charge distribution and molecular orbitals. jstar-research.com This information is vital for understanding a molecule's reactivity.
Spectroscopic Prediction : A significant advantage of computational chemistry is its ability to predict spectroscopic data (IR, NMR, Mass Spectrometry). jstar-research.com For instance, the mass spectrometry fragmentation pathways of isomeric heptylamines, including this compound, have been studied to differentiate them, noting the formation of a characteristic ion at m/z 114 from the loss of H₂. nih.gov
Mechanistic Insights : These models can simulate chemical reactions, helping to elucidate reaction mechanisms and predict outcomes, thereby optimizing synthetic routes and identifying improved strategies. mtu.edursc.org
The integration of computational modeling, including quantitative structure-activity relationships (QSARs) and machine learning, accelerates the discovery and development process across various industries, from pharmaceuticals to materials science. wikipedia.orgthebts.org
Table 1: Computed and Experimental Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₇N | chemsrc.comnist.gov |
| Molecular Weight | 115.22 g/mol | chemeo.comnih.gov |
| Boiling Point | 144.7 °C at 760 mmHg | chemsrc.com |
| Density | 0.777 g/cm³ | chemsrc.com |
| Flash Point | 40 °C | chemsrc.com |
| Vapor Pressure | 5.03 mmHg at 25°C | chemsrc.com |
| Refractive Index | 1.426 | chemsrc.com |
| Topological Polar Surface Area | 26 Ų | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
Exploration of Novel Catalytic Roles and Applications in Materials Science
Amines are versatile compounds that play crucial roles beyond being synthetic intermediates. ijrpr.com Their inherent chemical properties, including nucleophilicity and basicity, make them valuable in catalysis and materials science. ijrpr.com Future research on this compound and related amines is exploring these advanced applications.
Catalytic Roles: The amine functional group can act as a catalyst in various chemical transformations. Tertiary amines, for example, are used to control and balance reactions in the production of polyurethanes. Research shows that even primary amines can significantly influence catalytic processes. For instance, amine groups near a catalyst's active site can stabilize intermediates, position substrates, or act as proton transport agents, thereby altering reaction rates and product selectivity. rsc.orgnih.govnih.gov Computational studies have also investigated the role of amines as catalysts in activating reagents for chlorination reactions. rsc.org
Applications in Materials Science: Amines are fundamental building blocks in the synthesis of a wide array of functional materials. scbt.comnumberanalytics.com Their contributions include:
Polymer Synthesis : Amines serve as monomers in the production of polymers like polyamides and polyimides. numberanalytics.comnumberanalytics.com
Curing Agents : They are used as curing agents in adhesives, such as epoxy adhesives. numberanalytics.com
Surface Modification : In materials science, amines are employed to modify surfaces and enhance adhesion properties. scbt.com
Functional Additives : They can be used as additives in coatings, for example, as corrosion inhibitors. numberanalytics.com
The ability of amines to participate in a wide range of reactions makes them indispensable for creating advanced materials with tailored electronic, optical, and mechanical properties for use in fields like organic electronics and biotechnology. ijrpr.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Aminoheptane |
| 2-Aminoheptane (B1682561) |
| 4-Aminoheptane |
| 3-Aminopentane |
| Acetone (B3395972) |
| Benzene |
| Carbon dioxide |
| Cyclohexanone |
| Epichlorohydrin |
| Ethanol |
| Ethyl acetate |
| Hydrogen |
| Hydrogen peroxide |
| Luminol (B1675438) |
| Methanol |
| Methoxyacetone |
| Phthalimide (B116566) |
| Pyridine |
| Sodium chloride |
| Sodium hydroxide (B78521) |
| 2,3,5,6-tetramethylbenzyl chloride |
Q & A
Basic: What are the recommended methods for synthesizing 3-Aminoheptane, and how can its purity be validated experimentally?
Answer:
Synthesis of this compound typically involves reductive amination of heptan-3-one using catalysts like Raney nickel or palladium-based systems under hydrogenation conditions . Post-synthesis, purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of side products. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for the amine group (~1–3 ppm for NH₂ in ¹H NMR) and alkyl chain resonances .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
this compound poses risks of skin/eye irritation and aquatic toxicity . Mandatory safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation exposure.
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Environmental Protection: Prevent runoff into water systems due to acute aquatic toxicity (GHS Category 2) .
Advanced: How can researchers resolve contradictions in reported reaction yields for this compound synthesis across different catalytic systems?
Answer:
Contradictions in yield data often stem from variables like catalyst loading, reaction temperature, or solvent polarity. A systematic approach includes:
- Controlled Replication: Reproduce experiments under identical conditions (e.g., 1 atm H₂, 25°C) .
- Multivariate Analysis: Design experiments using response surface methodology (RSM) to isolate dominant factors (e.g., catalyst type vs. solvent) .
- Cross-Validation: Compare results with alternative characterization techniques (e.g., GC-MS vs. NMR) to rule out analytical bias .
Advanced: What strategies optimize the separation of this compound enantiomers for chiral resolution studies?
Answer:
Chiral separation of this compound enantiomers can be achieved via:
- Chiral Stationary Phases (CSPs): Use HPLC columns functionalized with cyclodextrins or macrocyclic glycopeptides .
- Derivatization: Convert the amine to a diastereomeric complex (e.g., using (+)-α-methoxy-α-trifluoromethylphenylacetic acid) for enhanced chromatographic resolution .
- Capillary Electrophoresis (CE): Employ chiral selectors like sulfated β-cyclodextrins under optimized pH conditions .
Advanced: How can computational modeling predict the environmental persistence of this compound and its degradation pathways?
Answer:
- QSAR Models: Use quantitative structure-activity relationship (QSAR) tools to estimate biodegradation half-lives based on amine group reactivity and alkyl chain hydrophobicity .
- Density Functional Theory (DFT): Simulate oxidative degradation pathways (e.g., hydroxyl radical attack) to identify major metabolites .
- Ecotoxicity Profiling: Cross-reference computational predictions with experimental microtoxicity assays (e.g., Daphnia magna LC₅₀ tests) .
Basic: What analytical techniques are most effective for characterizing this compound’s physicochemical properties?
Answer:
- Boiling Point/Melting Point: Differential scanning calorimetry (DSC) or capillary tube methods.
- Solubility: Use shake-flask method with UV-Vis quantification in water/organic solvents .
- pKa Determination: Potentiometric titration or spectrophotometric methods to assess amine basicity .
Advanced: How can researchers design experiments to study this compound’s interactions with biological macromolecules?
Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics between this compound and proteins (e.g., amine oxidase enzymes) .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Molecular Dynamics (MD) Simulations: Model amine group interactions with lipid bilayers to predict membrane permeability .
Advanced: What methodologies address challenges in scaling up this compound synthesis while maintaining enantiomeric excess (ee)?
Answer:
- Continuous Flow Reactors: Improve reaction control and reduce racemization risks via precise temperature/pressure modulation .
- Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to enhance ee during hydrogenation .
- In-line Analytics: Implement real-time FTIR or Raman spectroscopy to monitor ee during scale-up .
Basic: How should researchers document this compound’s spectroscopic data for publication in compliance with IUPAC guidelines?
Answer:
- NMR Reporting: Include ¹H/¹³C chemical shifts, multiplicity, coupling constants (J values), and integration ratios .
- MS Data: Provide molecular ion peaks (m/z) and fragmentation patterns with ionization method details (e.g., ESI+ or EI) .
- IR Spectroscopy: Report amine N-H stretching (~3300 cm⁻¹) and bending (~1600 cm⁻¹) bands .
Advanced: What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry applications?
Answer:
- Polymer Chemistry: Incorporate this compound as a monomer in polyamide synthesis, leveraging its amine group for crosslinking .
- Drug Design: Explore its use as a precursor for bioactive molecules (e.g., kinase inhibitors) via Schiff base formation .
- Nanotechnology: Functionalize nanoparticles with this compound for pH-responsive drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
